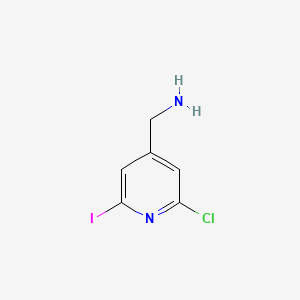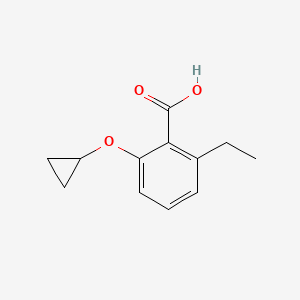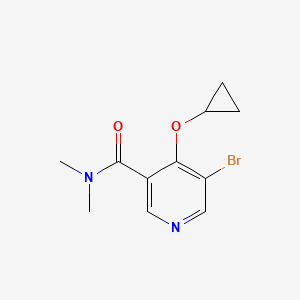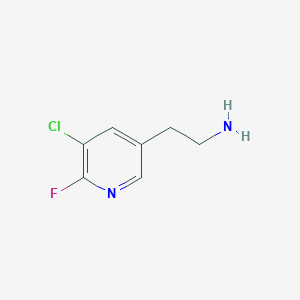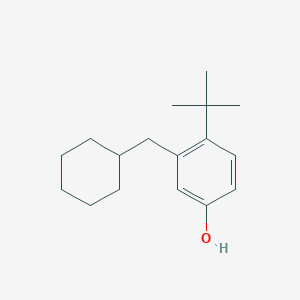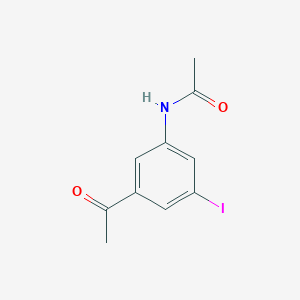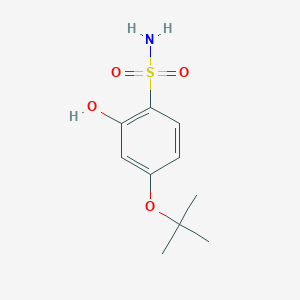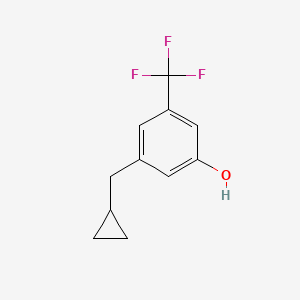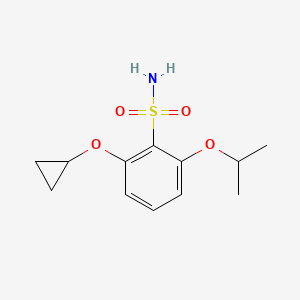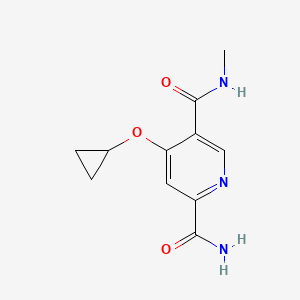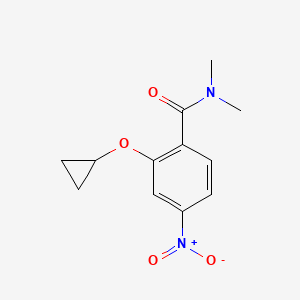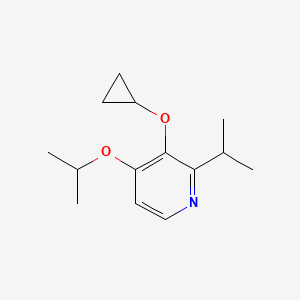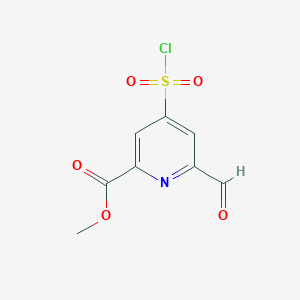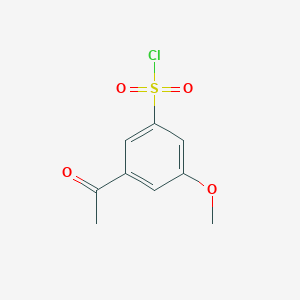
3-Acetyl-5-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . This compound is a derivative of benzenesulfonyl chloride, featuring an acetyl group at the 3-position and a methoxy group at the 5-position on the benzene ring. It is primarily used in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Acetyl-5-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3-acetyl-5-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes often utilize advanced reactors and automated systems to maintain optimal reaction conditions and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases may be used to catalyze the reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-acetyl-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog without the acetyl and methoxy groups.
3-Methoxybenzenesulfonyl Chloride: Lacks the acetyl group but has the methoxy group at the 3-position.
3-Acetylbenzenesulfonyl Chloride: Lacks the methoxy group but has the acetyl group at the 3-position.
Uniqueness
3-Acetyl-5-methoxybenzenesulfonyl chloride is unique due to the presence of both the acetyl and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and interaction with other molecules, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H9ClO4S |
|---|---|
Molekulargewicht |
248.68 g/mol |
IUPAC-Name |
3-acetyl-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-6(11)7-3-8(14-2)5-9(4-7)15(10,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
HHNRBZXYAHCUPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


